molecular formula C8H8ClNO2 B1309103 Methyl 5-amino-2-chlorobenzoate CAS No. 42122-75-8

Methyl 5-amino-2-chlorobenzoate

Cat. No. B1309103
CAS RN: 42122-75-8
M. Wt: 185.61 g/mol
InChI Key: LBNPBOFVHYOPIB-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorobenzoate is a compound that is structurally related to various heterocyclic and aromatic compounds that have been the subject of research due to their potential biological activities and applications in material science. Although the provided papers do not directly discuss methyl 5-amino-2-chlorobenzoate, they do involve compounds with similar structural motifs, such as chloro-substituted aromatic rings and amino functionalities, which can provide insights into the chemical behavior and properties of methyl 5-amino-2-chlorobenzoate.

Synthesis Analysis

The synthesis of compounds related to methyl 5-amino-2-chlorobenzoate often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, the one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate demonstrates the efficiency of combining reagents like phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride to construct a complex molecule . Similarly, the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid shows the potential for creating supramolecular structures through slow evaporation techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-amino-2-chlorobenzoate is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate was determined, revealing a centrosymmetric synthon formed by hydrogen bonding . The crystal packing and molecular geometry of these compounds can provide insights into the potential molecular structure of methyl 5-amino-2-chlorobenzoate.

Chemical Reactions Analysis

The reactivity of chloro- and amino-substituted compounds can be complex, as seen in the kinetic study of the reactions of 2-amino-5-chlorobenzophenone with HCl, which resulted in unexpected products and provided insights into the reaction mechanisms . These studies can inform the potential chemical reactions that methyl 5-amino-2-chlorobenzoate might undergo, such as nucleophilic substitutions or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 5-amino-2-chlorobenzoate can be inferred from spectroscopic and computational studies. For instance, the supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was characterized using FTIR, NMR, and quantum chemical investigations, providing valuable information on vibrational frequencies, molecular geometry, and electronic properties . These findings can help predict the properties of methyl 5-amino-2-chlorobenzoate, such as its solubility, stability, and reactivity.

Scientific Research Applications

Kinetic and Reaction Studies

  • Kinetics of Reactions Involving Analogous Compounds : The study of reactions involving compounds similar to Methyl 5-amino-2-chlorobenzoate, such as 2-amino-5-chlorobenzophenone, has provided insights into the kinetics and mechanisms of complex reactions. This research is valuable for understanding the behavior of Methyl 5-amino-2-chlorobenzoate in various chemical environments (Nudelman & Waisbaum, 1997).

Synthesis and Derivative Formation

  • Development of Novel Compounds : Research has shown the utility of Methyl 5-amino-2-chlorobenzoate in the synthesis of novel compounds, such as 3-amidebenzamide derivatives, which have been evaluated for their anti-tumor activities. This application highlights the potential of Methyl 5-amino-2-chlorobenzoate in pharmaceutical research (Li, 2014).

Pharmaceutical Research

  • Anti-inflammatory and Antimalarial Activities : Studies have demonstrated the use of Methyl 5-amino-2-chlorobenzoate derivatives in developing compounds with significant anti-inflammatory and antimalarial activities. This underscores the compound's importance in the creation of new therapeutic agents (Osarodion, 2020); (Werbel et al., 1986).

Chemical Reactivity and Properties

  • Reactivity with Various Agents : Research into the reactivity of Methyl 5-amino-2-chlorobenzoate analogues, such as Methyl 2,5-dichlorobenzoate, with different agents like trimethylstannyl anions, has provided insights into the chemical behavior and potential applications of Methyl 5-amino-2-chlorobenzoate in various chemical reactions (Montañez et al., 2010).

Material Science and Optoelectronics

  • Application in Nonlinear Optical Materials : The compound has been studied for its potential use in nonlinear optical materials, which are critical for optoelectronics device applications. This aspect of research opens up possibilities for its use in advanced technological applications (Babu et al., 2017).

Safety And Hazards

Methyl 5-amino-2-chlorobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPBOFVHYOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409457
Record name methyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-chlorobenzoate

CAS RN

42122-75-8
Record name methyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Amino-2-chlorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-5-aminobenzoic acid (1.5 g, 8.74 mmol) was dissolved in methanol (8 ml) and sulphuric acid (1 ml) was added drop wise with stirring. The reaction mixture was then heated to 86° C. for 18 hr then allowed to cool to room temperature before solvent was removed in vacuo. The resultant purple solid was then dissolved in water and 5M NaOH solution was added until pH 7 was reached. This was then washed with ethyl acetate. The organics were dried over Na2SO4 and solvent was removed in vacuo to give the title compound as a purple oil (1.51 g, 8.12 mmol, 93%): LCMS: [M+H]+=186, Rt=0.88 min, 95% purity.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 10 g of 2-chloro-5-(amino)benzoic acid in 250 mL of methanol was saturated with HCl (gas) and stirred for 16 h. The solution was concentrated in vacuo, diluted with water, made neutral with 5N NaOH and extracted twice with ether. The organic layers were washed with a portion of brine, combined, dried over sodium sulfate and evaporated to afford 10 g of title compound as a slightly pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-5-nitro-benzoic acid methyl ester 15 (4.3 g, 20.2 mmol), SnCl2-2H2O (45.5 g, 201.8 mmol) and ethanol (100 mL) were combined into a sealed pressure vial and was sonicated for 2 hr. The solvent was concentrated and the residue was dissolved in EtOAc, washed with NaHCO3, brine, dried over MgSO4 and filtered. The solvent was evaporated to give the desired product 16 (2.8 g, 73%).
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods IV

Procedure details

To a slurry of 5-amino-2-chloro-benzoic acid (20.0 g, 0.12 mol) in methanol (150 mL) was added concentrated sulfuric acid (25 mL). The resulting reaction was heated at reflux for 4 hours, cooled, and concentrated in vacuo. The residual was taken up in water and neutralized with Na2CO3. The aqueous was extracted with CH2Cl2 (3×). The organics were dried over sodium sulfate and concentrated in vacuo to yield the above named compound (14.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-amino-2-chloro-benzoic acid (50 g, 291 mmol) in methanol (300 mL) was added thionyl chloride (45 mL, 605 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 5-amino-2-chloro-benzoic acid methyl ester (54 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8ClNO2 (M+H)+: 186.61, observed: 185.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-chlorobenzoate
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Methyl 5-amino-2-chlorobenzoate
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Methyl 5-amino-2-chlorobenzoate
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Methyl 5-amino-2-chlorobenzoate

Citations

For This Compound
11
Citations
L Chen, Y Zhang, H Yu, D Cui, B Li - Pesticide Biochemistry and Physiology, 2017 - Elsevier
… , saturated aqueous sodium carbonate (30 mL), saturated brine (30 mL), dried over anhydrous magnesium sulfate, and concentrated to give the crude methyl 5-amino-2-chlorobenzoate …
Number of citations: 7 www.sciencedirect.com
RT Lum, M Cheng, CP Cristobal… - Journal of medicinal …, 2008 - ACS Publications
… Conversion to the bis-sulfonyl chloride, coupling to methyl 5-amino-2-chlorobenzoate, and … To 4.98 g (22.4 mmol) of methyl 5-amino-2-chlorobenzoate hydrochloride was added 50 mL …
Number of citations: 25 pubs.acs.org
W Lu, P Che, Y Zhang, H Li, S Zou, J Zhu… - The Journal of Steroid …, 2011 - Elsevier
… To the above solution was added methyl 5-amino-2-chlorobenzoate (1.5 g, 8 mmol), the resulting solution was stirred overnight at 40 C, poured into H 2 O (40 mL), extracted with EtOAc. …
Number of citations: 28 www.sciencedirect.com
X Gómez-Santacana, SM De Munnik… - Beilstein Journal of …, 2019 - beilstein-journals.org
… Briefly, the route (Scheme 2) consists of the oxidation of methyl 5-amino-2-chlorobenzoate (17c) with Oxone ® to 18c, which was used in a Mills reaction with 2-iodoaniline (19a) to yield …
Number of citations: 17 www.beilstein-journals.org
X Gómez-Santacana, SM de Munnik, NJH Mocking… - 2019 - beilstein-journals.org
… Briefly, the route (Scheme 2) consists of the oxidation of methyl 5-amino-2-chlorobenzoate (17c) with Oxone® to 18c, which was used in a Mills reaction with an 2-iodoaniline (19a) to …
Number of citations: 2 www.beilstein-journals.org
P Kobauri, NS Galenkamp, AM Schulte… - Journal of Medicinal …, 2022 - ACS Publications
… Methyl 5-amino-2-chlorobenzoate (2.0 g, 11 mmol) was reacted following the general procedure A. The residue was purified by flash chromatography (petroleum ether/EtOAc = 9:1, v/v) …
Number of citations: 10 pubs.acs.org
WG HALLENBACH, H SCHWARZ, KG ILG… - ic.gc.ca
The invention relates, inter alia, to compounds of general formula (I), where the groups A1-A4, T, n, W, Q, R1 and B1-B4 have the meanings indicated in the description. Also described …
Number of citations: 0 www.ic.gc.ca
J Ye, AJ Chu, R Harper, ST Chan, TL Shek… - Journal of medicinal …, 2020 - ACS Publications
Formation of a bacterial RNA polymerase (RNAP) holoenzyme by a catalytic core RNAP and a sigma (σ) initiation factor is essential for bacterial viability. As the primary binding site for …
Number of citations: 19 pubs.acs.org
N Shankaraiah, N Markandeya… - …, 2009 - thieme-connect.com
An efficient and inexpensive method using microwave-assisted irradiation with Ni 2 B for the syntheses of aromatic amines, pyrrolobenzodiazepines as well as pyrroloquinazolinones …
Number of citations: 19 www.thieme-connect.com
A Kamal, N Markandeya, N Shankaraiah… - … A European Journal, 2009 - Wiley Online Library
Aluminium and gadolinium triflates catalyze the chemoselective reduction of aromatic azides to the corresponding amines in combination with sodium iodide. This mild chemoselective …

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